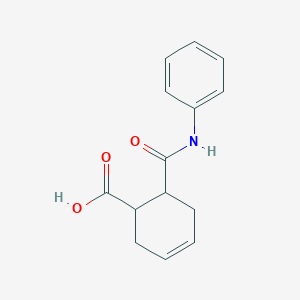
6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid” is a chemical compound with the molecular formula C14H15NO3 . It is related to other compounds such as “6-{[4-(trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid” and “6-Phenethylcarbamoyl-cyclohex-3-ene-carboxylic acid” which have similar structures .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid, a chiral precursor for the anticoagulant Edoxaban, was achieved through biocatalysis. The E. coli esterase BioH was engineered for improved S-enantioselectivity via rational design .Molecular Structure Analysis
The molecular structure of “6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid” can be analyzed based on its molecular formula C14H15NO3. It contains a cyclohexene ring, a phenylcarbamoyl group, and a carboxylic acid group .Scientific Research Applications
Chemical Synthesis and Transformations
The Curtius rearrangement of cyclohex-3-ene carboxylic acid, a related compound to 6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid, has been utilized for the synthesis of various carbamate derivatives, demonstrating the compound's value in synthetic organic chemistry. For instance, the rearrangement using diphenylphosphoryl azide leads to the synthesis of ethyl, t-butyl, or benzyl N-(1-cyclohex-3-enyl)carbamates, with further transformations allowing the creation of oxygenated cyclohexylamimo building blocks (Gómez-Sánchez & Marco-Contelles, 2005).
Chiral Resolution
The chiral resolution of cyclohex-3-ene-1-carboxylic acid has been successfully achieved, yielding single configurational isomers with high optical purity. This indicates the potential of 6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid and similar compounds in chiral chemistry applications (Li Yi-liang, 2013).
Pharmaceutical Applications
Optically active cyclohexene derivatives, like 6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid, have shown potential as new antisepsis agents. For example, the synthesis of ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate, a cyclohexene antisepsis agent, highlights the importance of these compounds in medicinal chemistry (Yamada et al., 2006).
Receptor Agonists
Compounds like 2-(3-(Naphthalen-2-yl)propanamido)cyclohex-1-enecarboxylic acid, closely related to 6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid, have been used as hydroxyl-carboxylic acid (HCA) receptor HCA2 agonists. Their derivatives' potency in activating HCA1, HCA2, and HCA3 receptors has been evaluated, indicating the pharmaceutical significance of these compounds (Bobiļeva et al., 2014).
Enantiomer Synthesis
The synthesis of stereochemically complex molecules from cyclohex-3-ene carboxylic acid derivatives illustrates the potential for creating diverse enantiomers for pharmaceutical and chemical applications. This includes the synthesis of functionalized cycloalkene skeletons, demonstrating the versatility of these compounds (Cong & Yao, 2006).
Future Directions
properties
IUPAC Name |
6-(phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h1-7,11-12H,8-9H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSLIJHVJSMXPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(6-Chloro-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2589418.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2589421.png)
![2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2589423.png)
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]amino 4-chlorobutanoate](/img/structure/B2589424.png)
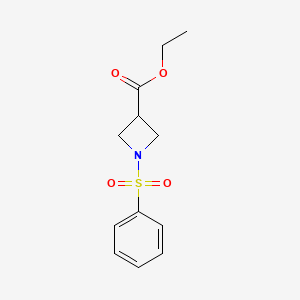
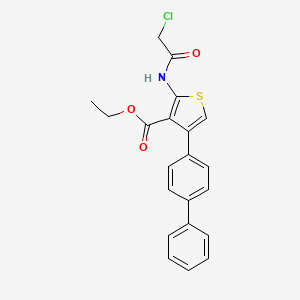
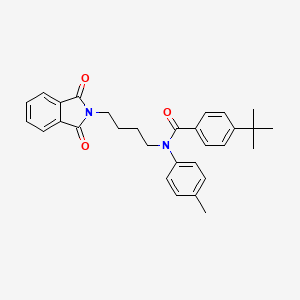
![4-(2-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2589433.png)
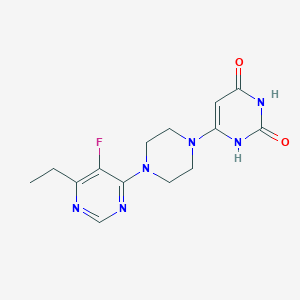
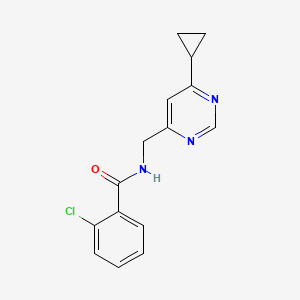
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2589436.png)
![11-(2,4-dimethoxyphenyl)-9-({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-diene-10,12-dione](/img/structure/B2589437.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2589440.png)